5-Amino-4-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-Amino-4-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of pyrazole derivatives with suitable reagents under controlled conditions. One common method involves the reaction of 4-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid with ammonia or an amine source to introduce the amino group at the 5-position .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and drying to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-4-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reactions: Often involve halogenating agents or nucleophiles.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
5-Amino-4-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Amino-4-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester: Shares a similar core structure but with different substituents.
3-Methyl-1H-pyrazole-5-carboxylic acid: Another pyrazole derivative with distinct functional groups.
Properties
Molecular Formula |
C7H11N3O2 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
5-amino-4-ethyl-1-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H11N3O2/c1-3-4-5(7(11)12)9-10(2)6(4)8/h3,8H2,1-2H3,(H,11,12) |
InChI Key |
OQPOUNLYXQBNGY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C(=O)O)C)N |
Origin of Product |
United States |
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